molecular formula C6H6BrN5 B1281416 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-87-2

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1281416
CAS RN: 83255-87-2
M. Wt: 228.05 g/mol
InChI Key: DHFYKLULHRGVSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which are structurally related to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been facilitated by the use of Brønsted-acidic ionic liquids as catalysts. These catalysts allow for a solvent-free heterocyclization reaction, which is a convenient and efficient method for producing these compounds . Additionally, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions, where 3-bromoallopurinol is used as a key intermediate. This process includes the use of persilylated and nonsilylated precursors, followed by debenzylation to yield various 3-substituted allopurinol nucleosides .

Molecular Structure Analysis

The molecular structure of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is closely related to the structures of compounds synthesized in the studies. For instance, the structural assignment of certain nucleosides was confirmed by spectral studies and single-crystal X-ray analysis, which is a technique that could similarly be applied to determine the precise structure of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For example, the glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine leads to the formation of ribonucleoside derivatives, which can be further transformed into various substituted nucleosides through amination and thiation reactions . In another study, the reactions of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with amines and hydrazines resulted in the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their subsequent ring expansion to pyrimido[5,4-d]pyrimidines . These reactions showcase the reactivity of bromo and amino groups in the pyrazolo[3,4-d]pyrimidine scaffold.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, melting points, and stability of these compounds can be influenced by the presence of substituents such as bromo, amino, and methyl groups. The biological activity of these compounds, as demonstrated by their antiviral, antitumor, and anti-parasitic activities, suggests that they have significant pharmacological potential .

Scientific Research Applications

Synthesis and Biological Activity

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored for its role in the synthesis of various biologically active compounds. One study focused on synthesizing 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which were tested for in vitro activity against viruses, tumor cells, and the parasite Leishmania tropica. Some derivatives showed significant activity, highlighting the potential of this compound in medicinal chemistry (Cottam et al., 1984).

Molecular Structure and IR Frequencies Analysis

The compound's electronic structure and vibrational assignments have been studied using advanced computational methods. This research provides valuable insights into the compound's chemical reactivity and charge transfer characteristics, which are crucial for its applications in various scientific domains (Shukla et al., 2015).

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the design and synthesis of novel derivatives to act as epidermal growth factor receptor inhibitors (EGFRIs). These synthesized derivatives are assessed for their in vitro anti-proliferative activities against various cancer cells .

properties

IUPAC Name

3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYKLULHRGVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216598
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

83255-87-2
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83255-87-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Axten, JR Medina, Y Feng, A Shu… - Journal of medicinal …, 2012 - ACS Publications
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. …
Number of citations: 625 pubs.acs.org

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